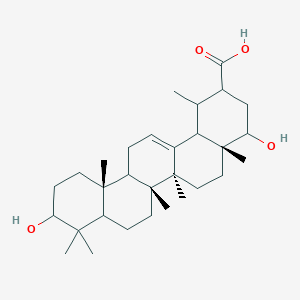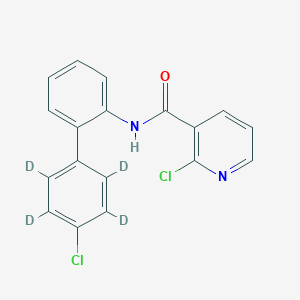
Mosapride-d5 Citric Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mosapride-d5 Citric Amide is a deuterated form of Mosapride, a prokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H26D5ClFN3O9, and it has a molecular weight of 601.03 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the Mosapride molecule. This process typically includes the following steps:
Deuteration of Ethoxy Group: The ethoxy group in Mosapride is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.
Amidation: The deuterated Mosapride is then reacted with citric acid to form the citric amide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Mosapride are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Mosapride-d5 Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Mosapride-d5 Citric Amide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of Mosapride.
Medicine: Utilized in pharmacological research to understand the mechanism of action and therapeutic potential of Mosapride.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用機序
Mosapride-d5 Citric Amide exerts its effects by acting as a selective 5-HT4 receptor agonist. The compound binds to 5-HT4 receptors in the gastrointestinal tract, stimulating the release of acetylcholine and enhancing gastrointestinal motility. This action helps in the treatment of conditions such as irritable bowel syndrome, acid reflux, and functional dyspepsia .
類似化合物との比較
Similar Compounds
Mosapride: The non-deuterated form of Mosapride-d5 Citric Amide, used for similar therapeutic purposes.
Cisapride: Another prokinetic agent that acts on 5-HT4 receptors but has a different safety profile.
Tegaserod: A selective 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool for studying the pharmacokinetics and metabolic pathways of Mosapride.
特性
分子式 |
C27H31ClFN3O9 |
|---|---|
分子量 |
601.0 g/mol |
IUPAC名 |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
InChIキー |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
正規SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


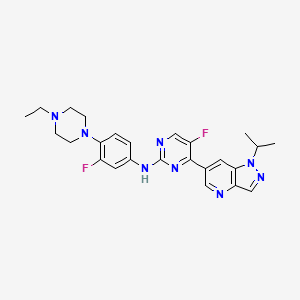
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
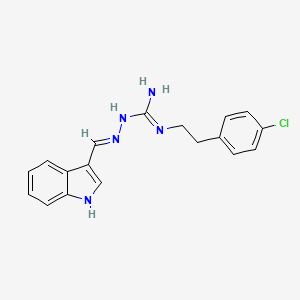

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
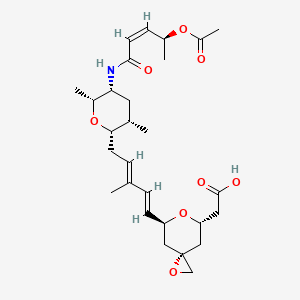
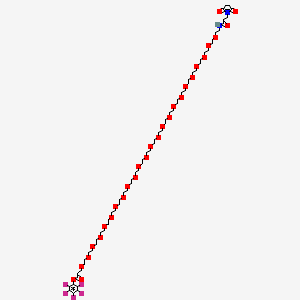
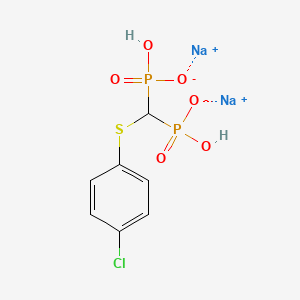
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
